2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride
Description
Properties
IUPAC Name |
2-tert-butylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-6(2,3)10(8,9)5-4-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZAXXFGKJJFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride generally involves two main stages:
- Formation of the sulfonyl intermediate : Introduction of the sulfonyl group onto an appropriate precursor.
- Amination and salt formation : Conversion of the sulfonyl intermediate to the aminoethanesulfonyl derivative, followed by formation of the hydrochloride salt.
Detailed Preparation Methods
Method Based on Substitution Reaction Catalysis in Organic Solvent
A notable industrially scalable method involves:
- Step 1 : Reacting halogenated compounds with amine-containing sulfonyl precursors in an organic solvent under substitution reaction catalysis. The halogen (X) is typically chlorine or bromine, and the metal (M) is an alkali or alkaline earth metal facilitating the substitution reaction.
- Step 2 : The intermediate compound formed is then reacted with an acidic aqueous solution (commonly hydrochloric acid) to yield the hydrochloride salt of 2-(2-Aminoethanesulfonyl)-2-methylpropane.
- Temperature range: 0°C to 160°C, preferably 80°C to 120°C.
- Reaction time: 4 to 36 hours.
- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm completion.
- Cooling to room temperature.
- Filtration and drying of the precipitated hydrochloride salt.
- Optional concentration and recrystallization in ethanol to improve purity.
This method is advantageous due to low environmental impact, cost-effective raw materials, and suitability for large-scale production.
Microwave-Assisted Synthesis and Multi-Step Organic Transformations
In a more complex synthetic route documented in patent WO2018011163A1:
- The preparation involves multiple steps including protection and deprotection of amine groups, sulfonation, and substitution reactions.
- Microwave-assisted reactions are employed to accelerate reaction rates.
- Organic solvents such as methanol and ethyl acetate are used with bases like sodium hydroxide.
- Extraction and drying steps follow to isolate intermediates and the final product.
This method is more suited for specialized laboratory synthesis and complex derivatives but demonstrates the versatility of synthetic routes available.
Sulfonylation via Chlorosulfonic Acid and Subsequent Amination
A method related to sulfonamide synthesis (though for a related compound) involves:
- Chlorosulfonation of an aromatic precursor in dichloromethane with temperature control between −30°C and +30°C.
- The sulfochloride intermediate is then converted to sulfonamide by reaction with ammonia or amines.
- Crystallization and purification steps include ethanol precipitation and acetone reflux.
While this method is specific to aromatic sulfonamides, the principles of chlorosulfonation and amination are relevant to sulfonyl amine hydrochloride preparation.
Data Table: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is commonly employed as a reagent in organic synthesis, as a building block for the preparation of more complex molecules, and as a probe in biochemical studies.
Applications in Chemistry: In chemistry, the compound is used to study reaction mechanisms and to develop new synthetic routes for the production of pharmaceuticals and other chemicals.
Applications in Biology: In biological research, this compound is used as a tool to investigate enzyme activities and protein interactions. It can act as an inhibitor or a substrate in various biochemical assays.
Applications in Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery and development.
Applications in Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can serve as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. In biochemical assays, it may target specific enzymes or proteins, while in drug development, it may interact with receptors or other cellular components.
Comparison with Similar Compounds
The following compounds share structural motifs with 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride, such as substituted propane backbones, amino groups, or sulfonyl functionalities. Key differences in functional groups, solubility, and reactivity are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Analysis
Key Observations:
- Sulfonyl vs.
- Sulfonyl Placement: Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride () has a sulfonyl group on a phenyl ring, which may reduce solubility in water compared to the aliphatic sulfonyl group in the target compound .
- Amide vs.
Reactivity and Stability
Table 2: Reactivity Comparisons
Key Observations:
- HO Radical Reactivity : Alkanes like 2-methylpropane react rapidly with HO radicals, but the sulfonyl group in the target compound may reduce such reactivity by stabilizing the molecule through electron withdrawal .
- Oxidative Stability: The hydroxyl group in 2-Amino-2-methylpropanol hydrochloride makes it prone to oxidation, whereas the sulfonyl group in the target compound may confer greater stability .
Biological Activity
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride, also known as Sulfamethoxazole , is a sulfonamide antibiotic that exhibits significant biological activity. This compound has been studied for its mechanism of action, pharmacological properties, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C5H12ClN1O2S1
- CAS Number : 947664-96-2
Sulfamethoxazole functions primarily as an inhibitor of dihydropteroate synthase , an enzyme critical for bacterial folate synthesis. By inhibiting this enzyme, sulfamethoxazole disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria. This leads to bacteriostatic effects, preventing bacterial growth and replication.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
- Synergistic Effects : Often used in combination with trimethoprim to enhance efficacy (cotrimoxazole).
- Therapeutic Uses : Commonly prescribed for urinary tract infections, respiratory infections, and certain types of pneumonia.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sulfamethoxazole exhibits potent activity against Escherichia coli strains resistant to other antibiotics. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of other sulfonamides .
- Combination Therapy :
-
Resistance Patterns :
- A study in Antibiotics journal examined resistance patterns among clinical isolates and found that while resistance to sulfamethoxazole is increasing, the combination therapy still retains efficacy against many resistant strains .
Table 1: Antibacterial Spectrum of Sulfamethoxazole
| Bacterial Strain | Sensitivity (MIC µg/mL) |
|---|---|
| Escherichia coli | 4 |
| Streptococcus pneumoniae | 0.5 |
| Staphylococcus aureus | 8 |
| Klebsiella pneumoniae | 16 |
Table 2: Clinical Applications
| Condition | Dosage (mg/day) | Notes |
|---|---|---|
| Urinary Tract Infection | 800/160 | Commonly used |
| Pneumocystis jirovecii Pneumonia | 15-20 mg/kg | High-dose required |
| Traveler's Diarrhea | 800/160 | Effective prophylaxis |
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (reflux conditions) improve reaction rates but may degrade heat-sensitive intermediates.
- pH Control : Acidic conditions stabilize intermediates and prevent unwanted side reactions (e.g., hydrolysis of nitriles) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity .
Advanced: How can computational chemistry resolve contradictions in kinetic data for radical-mediated degradation pathways?
Methodological Answer :
Conflicting rate coefficients for hydroxyl radical (HO•) reactions (e.g., HO• + 2-methylpropane) can arise from experimental setups or reference compound inconsistencies. To address this:
-
Quantum Mechanics/Molecular Dynamics (QM/MD) : Model transition states to predict activation energies and compare with experimental Arrhenius parameters .
-
Cross-Validation : Use multiple reference compounds (e.g., H₂, CO, propane) in absolute rate studies to minimize systematic errors. For example:
Reference Compound (cm³ molecule⁻¹ s⁻¹) Ratio to Target Compound H₂ 20 CO 23.5 Data from competitive kinetic experiments under controlled conditions (e.g., 793 K, UV irradiation) .
Basic: What analytical techniques are essential for characterizing aminoalkyl sulfonate hydrochlorides?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure (e.g., sulfonyl group resonance at δ 3.1–3.5 ppm; amine protons at δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₁₃ClN₂O₂S: 209.04 m/z) and detects impurities .
- X-Ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state stability .
Advanced: How can researchers optimize receptor-ligand binding studies involving aminoalkyl derivatives?
Methodological Answer :
For compounds like 2-amino-1-(4-chlorophenyl)ethanol hydrochloride:
-
Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding affinities to serotonin/dopamine receptors. Validate with in vitro assays (e.g., radioligand displacement) .
-
Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro vs. fluoro groups) to assess electronic effects on receptor modulation. Example findings:
Substituent Receptor Affinity (IC₅₀, nM) 4-Cl 120 ± 15 2,4-diF 85 ± 10 Data from competitive binding assays using HEK-293 cells expressing human receptors .
Basic: What storage conditions ensure the stability of aminoalkyl sulfonate hydrochlorides?
Q. Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or thermal degradation .
- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochlorides are hygroscopic .
- Light Protection : Amber glass vials prevent photolytic decomposition of sulfonyl groups .
Advanced: How do steric and electronic effects influence nucleophilic substitution reactions in sulfonate derivatives?
Q. Methodological Answer :
-
Steric Effects : Bulky groups (e.g., 2-methylpropane) reduce reaction rates by hindering nucleophile access. Example:
Substrate (vs. CH₃SO₂Cl) (CH₃)₃C-SO₂Cl 0.04 CH₃CH₂-SO₂Cl 1.00 Data from competitive kinetic studies with piperidine as the nucleophile . -
Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance sulfonyl chloride reactivity by polarizing the S–O bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
